Dibenamine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La Dibenamine peut être synthétisée par réaction du chlorure de benzyle avec la N,N-dibenzylamine en présence d'une base. La réaction se produit généralement à des températures comprises entre 20 et 75 degrés Celsius . Le processus comprend les étapes suivantes :

- Addition du chlorure de benzyle à la N,N-dibenzylamine.

- Réaction en présence d'une base telle que l'hydroxyde de sodium.

- Purification par chromatographie sur colonne pour obtenir le produit final.

Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de systèmes de purification automatisés améliore l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de Réactions : La Dibenamine subit diverses réactions chimiques, notamment :

Réactions de Substitution : L'atome de chlore dans la this compound peut être substitué par d'autres nucléophiles, conduisant à la formation de différents dérivés.

Réactions d'Oxydation et de Réduction : La this compound peut être oxydée ou réduite dans des conditions spécifiques pour donner différents produits.

Réactifs et Conditions Communs :

Réactions de Substitution : Les réactifs courants comprennent l'hydroxyde de sodium et d'autres bases.

Réactions d'Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réactions de Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux Produits Formés :

- Dérivés substitués de la this compound.

- Formes oxydées ou réduites du composé .

Applications De Recherche Scientifique

La Dibenamine a une large gamme d'applications en recherche scientifique :

Biologie : Employée dans des études relatives aux récepteurs adrénergiques et à leurs fonctions.

Industrie : Utilisée dans le développement de nouveaux produits pharmaceutiques et chimiques.

5. Mécanisme d'Action

La this compound exerce ses effets en se liant de manière irréversible aux récepteurs adrénergiques, bloquant ainsi l'action des agonistes adrénergiques tels que l'adrénaline. Cela conduit à une diminution de la pression artérielle et à d'autres effets physiologiques associés à la stimulation adrénergique . Le composé cible principalement les récepteurs alpha-adrénergiques, interférant avec les voies de signalisation normales et entraînant un blocage adrénergique .

Composés Similaires :

Phénoxybenzamine : Un autre bloqueur adrénergique aux propriétés similaires mais à structure chimique différente.

Prazosin : Un bloqueur alpha-adrénergique utilisé pour traiter l'hypertension.

Dobutamine : Un agoniste bêta-adrénergique aux effets pharmacologiques différents.

Unicité de la this compound : La this compound est unique en raison de sa liaison irréversible aux récepteurs adrénergiques, ce qui procure une durée d'action prolongée par rapport aux autres bloqueurs adrénergiques . Cette propriété la rend particulièrement utile dans la recherche et les applications thérapeutiques où un blocage adrénergique durable est souhaité .

Mécanisme D'action

Dibenamine exerts its effects by irreversibly binding to adrenergic receptors, thereby blocking the action of adrenergic agonists such as epinephrine. This leads to a decrease in blood pressure and other physiological effects associated with adrenergic stimulation . The compound primarily targets alpha-adrenergic receptors, interfering with the normal signaling pathways and resulting in adrenergic blockade .

Comparaison Avec Des Composés Similaires

Phenoxybenzamine: Another adrenergic blocker with similar properties but different chemical structure.

Prazosin: An alpha-adrenergic blocker used to treat hypertension.

Dobutamine: A beta-adrenergic agonist with different pharmacological effects.

Uniqueness of Dibenamine: this compound is unique due to its irreversible binding to adrenergic receptors, which provides a prolonged duration of action compared to other adrenergic blockers . This property makes it particularly useful in research and therapeutic applications where sustained adrenergic blockade is desired .

Activité Biologique

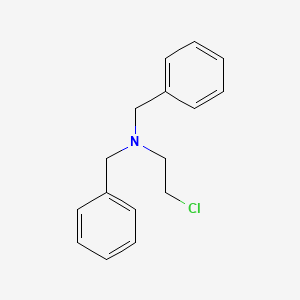

Dibenamine, chemically known as N,N-dibenzyl-β-chloroethylamine, is a sympatholytic agent primarily used for its adrenergic blocking properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is an irreversible antagonist of alpha-adrenergic receptors. Its action leads to a prolonged blockade of these receptors, which results in various physiological effects:

- Adrenergic Blockade : this compound inhibits the action of catecholamines (norepinephrine and epinephrine) at alpha-adrenergic receptors, leading to vasodilation and decreased blood pressure .

- Intraocular Pressure Reduction : Experimental studies indicate that this compound can lower intraocular pressure, making it a candidate for treating conditions like glaucoma .

- CNS Effects : At higher doses, this compound may stimulate the central nervous system (CNS), causing nausea, vomiting, and even convulsions .

Therapeutic Applications

This compound has been utilized in various clinical scenarios:

- Hypertension Management : Due to its sympatholytic effects, this compound has been investigated as a treatment for hypertension. Its ability to lower blood pressure through adrenergic blockade makes it a valuable tool in managing hypertensive crises .

- Glaucoma Treatment : The compound has shown promise in lowering intraocular pressure in patients with glaucoma, providing an alternative to traditional therapies .

- Psychiatric Disorders : There is emerging interest in the potential use of this compound in treating anxiety disorders and post-traumatic stress disorder (PTSD) due to its effects on adrenergic signaling pathways .

Case Study 1: Hypertension

A clinical study involving 54 patients demonstrated that intravenous administration of this compound effectively reduced blood pressure in hypertensive individuals. The study highlighted the drug's potential utility in acute hypertensive episodes .

Case Study 2: Glaucoma

In a controlled trial assessing the efficacy of this compound on intraocular pressure, patients treated with the compound exhibited significant reductions compared to placebo groups. This suggests that this compound may serve as an adjunct therapy for glaucoma management .

Case Study 3: PTSD

Recent case series have explored the use of this compound alongside other medications for PTSD treatment. Although not widely studied for this indication, preliminary findings suggest potential benefits in symptom management when combined with SSRIs/SNRIs .

Data Summary

| Study/Case | Population | Intervention | Outcome |

|---|---|---|---|

| Hypertension Study | 54 patients | Intravenous this compound | Significant blood pressure reduction |

| Glaucoma Trial | Various | Oral this compound | Lowered intraocular pressure |

| PTSD Case Series | 3 patients | This compound + SSRIs/SNRIs | Improvement in trauma-related symptoms |

Propriétés

IUPAC Name |

N,N-dibenzyl-2-chloroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLWSSUWNCJILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199001 | |

| Record name | Dibenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

ALPHA-ADRENERGIC BLOCKING AGENTS BIND SELECTIVELY TO ALPHA CLASS OF ADRENERGIC RECEPTORS & THEREBY INTERFERE WITH CAPACITY OF SYMPATHOMIMETIC AMINES TO INITIATE ACTIONS AT THESE SITES. ...DIBENAMINE BIND/S/ COVALENTLY TO ALPHA RECEPTOR & PRODUCE/S/ IRREVERSIBLE & INSURMOUNTABLE TYPE OF BLOCKADE., ...DIBENAMINE HAS RELATIVELY LOW ANTIHISTAMINIC ACTIVITY... | |

| Record name | DIBENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID | |

CAS No. |

51-50-3 | |

| Record name | N-(2-Chloroethyl)dibenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EXU2S56H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.